TA-316 (GMP)

c‑MPL agonism EC50 UT‑7/TPO proliferation assay

TA-316 is a low-molecular-weight c-MPL agonist, distinguished by its ability to support both self-renewal and maturation of imMKCLs, a property not shared by eltrombopag, making it essential for large-scale platelet production from iPS cells. Its distinct transcriptional signature and high potency (EC50 0.3 nM) uniquely suit it for assays where other TPO-receptor agonists are insufficient. This GMP-grade material is specifically for advanced bioprocessing and stem cell research.

Molecular Formula C28H25BrN4O5S2
Molecular Weight 641.6 g/mol
Cat. No. B8105931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTA-316 (GMP)
Molecular FormulaC28H25BrN4O5S2
Molecular Weight641.6 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=C(S1)C(=O)NCC2=CC=C(C=C2)C(=O)NCCO)C3=CSC(=C3O)C4=CC=C(C=C4)Br
InChIInChI=1S/C28H25BrN4O5S2/c1-16(21-15-39-25(24(21)35)18-6-8-20(29)9-7-18)32-33-28(38)23-11-10-22(40-23)27(37)31-14-17-2-4-19(5-3-17)26(36)30-12-13-34/h2-11,15,34-35H,12-14H2,1H3,(H,30,36)(H,31,37)(H,33,38)/b32-16+
InChIKeySOHAFPZIBGBALX-KPGMTVGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑N‑[(E)‑1‑[5‑(4‑Bromophenyl)‑4‑hydroxythiophen‑3‑yl]ethylideneamino]‑5‑N‑[[4‑(2‑hydroxyethylcarbamoyl)phenyl]methyl]thiophene‑2,5‑dicarboxamide (TA‑316): Compound Overview and Baseline Characteristics


2‑N‑[(E)‑1‑[5‑(4‑Bromophenyl)‑4‑hydroxythiophen‑3‑yl]ethylideneamino]‑5‑N‑[[4‑(2‑hydroxyethylcarbamoyl)phenyl]methyl]thiophene‑2,5‑dicarboxamide (commonly designated TA‑316; CAS 1429321‑13‑0) is a synthetic low‑molecular‑weight agonist of the thrombopoietin (TPO) receptor (c‑MPL) [REFS‑1]. The compound is a thiophene‑2,5‑dicarboxamide derivative that activates the JAK/STAT, MAPK, and PI3K/AKT signalling pathways downstream of c‑MPL, thereby promoting megakaryocyte proliferation, differentiation, and platelet production [REFS‑2]. TA‑316 has been specifically characterised as a novel chemically synthesised c‑MPL agonist (CMA) that enhances ex vivo platelet generation from human induced pluripotent stem (iPS) cells [REFS‑2].

Why Interchanging TA‑316 with Other c‑MPL Agonists Is Not Advisable: Structural and Functional Distinctions


Despite belonging to the same pharmacological class of c‑MPL agonists, TA‑316 exhibits distinct functional properties that preclude direct substitution with other clinically used or investigational TPO‑receptor agonists. Head‑to‑head comparative studies demonstrate that TA‑316, but not the widely used CMA eltrombopag, promotes both the self‑renewal and maturation of immortalised megakaryocyte progenitor cell lines (imMKCLs) [REFS‑1]. Furthermore, TA‑316 induces a biased megakaryopoiesis programme characterised by upregulation of VEGFA and FGF2, a transcriptional signature not replicated by eltrombopag under identical conditions [REFS‑1]. These mechanistic differences translate into quantifiable functional disparities that directly impact experimental outcomes in platelet biogenesis and haematopoietic stem/progenitor cell differentiation assays. Consequently, researchers and procurement specialists must evaluate TA‑316 on the basis of its specific, data‑backed differentiation rather than treating it as a commodity interchangeable with other TPO‑receptor agonists.

Quantitative Differentiation of TA‑316 Against Key Comparators: A Product‑Specific Evidence Guide


Comparative Cellular Potency: TA‑316 Exhibits Sub‑Nanomolar EC50 in UT‑7/TPO Cells, Exceeding Recombinant TPO and Eltrombopag by Over 5‑ and 180‑Fold, Respectively

In a direct head‑to‑head proliferation assay using the TPO‑dependent human leukaemia cell line UT‑7/TPO, TA‑316 demonstrated an EC50 of 0.3 ± 0.03 ng/mL. This represents a 5.3‑fold increase in potency relative to recombinant human TPO (rhTPO; EC50 = 1.6 ± 0.17 ng/mL) and a 184‑fold increase relative to the clinically approved small‑molecule CMA eltrombopag (EC50 = 55.3 ± 5.04 ng/mL) [REFS‑1].

c‑MPL agonism EC50 UT‑7/TPO proliferation assay

Enhanced Platelet Production: TA‑316 Yields More Than Twofold Higher Platelet Output from imMKCLs Compared with Recombinant Human TPO

When evaluated in immortalised megakaryocyte progenitor cell lines (imMKCLs) derived from human iPS cells, TA‑316 promoted both self‑renewal expansion and terminal maturation, leading to a platelet production output that exceeded the level achieved with optimal concentrations of recombinant human TPO (rhTPO) by more than twofold [REFS‑1]. In contrast, eltrombopag failed to support imMKCL self‑renewal and consequently did not sustain comparable platelet yields [REFS‑1].

platelet biogenesis ex vivo platelet generation imMKCL

Divergent Functional Profile: TA‑316, Unlike Eltrombopag, Supports Both Self‑Renewal and Maturation of Megakaryocyte Progenitors

A critical functional distinction between TA‑316 and eltrombopag was observed in imMKCL cultures: TA‑316 promoted both the self‑renewal expansion of the progenitor population and its subsequent maturation into platelet‑producing megakaryocytes, whereas eltrombopag did not support self‑renewal under identical conditions [REFS‑1]. This differential activity was associated with TA‑316‑specific upregulation of VEGFA and FGF2, growth factors implicated in megakaryocyte lineage commitment and progenitor maintenance [REFS‑1].

megakaryopoiesis self‑renewal lineage bias

Transcriptional Signature: TA‑316 Preferentially Upregulates VEGFA and FGF2 Expression, a Profile Not Induced by Eltrombopag

Gene expression analysis of imMKCLs cultured with TA‑316 revealed marked upregulation of VEGFA and FGF2 mRNA, whereas eltrombopag treatment under identical conditions did not induce these pro‑angiogenic and megakaryocyte‑supportive factors [REFS‑1]. The functional relevance of this transcriptional bias was confirmed by experiments demonstrating that inhibition of VEGF or FGF receptors abrogated the superior proliferative effect of TA‑316 on imMKCLs [REFS‑1].

VEGFA FGF2 biased megakaryopoiesis

Cross‑Study Potency Comparison: TA‑316 (EC50 ≈0.3 nM) Demonstrates Approximately 11‑Fold Higher Potency than Avatrombopag (EC50 = 3.3 nM) in TPO‑Receptor Activation Assays

Although not evaluated in the same experimental series, cross‑study comparison of published EC50 values indicates that TA‑316 (EC50 = 0.3 nM in UT‑7/TPO cell proliferation assays [REFS‑1]) is approximately 11‑fold more potent than the second‑generation oral TPO‑receptor agonist avatrombopag (EC50 = 3.3 nM in analogous TPO‑receptor activation assays [REFS‑2]). This potency differential suggests that TA‑316 may achieve comparable receptor activation at substantially lower molar concentrations, a consideration relevant for applications where minimising compound exposure is desirable.

c‑MPL agonist comparative potency avatrombopag

Solubility Profile: TA‑316 Demonstrates High DMSO Solubility (≥40–50 mg/mL), Facilitating Preparation of Concentrated Stock Solutions for In Vitro Applications

TA‑316 exhibits favourable solubility in dimethyl sulfoxide (DMSO), a commonly used vehicle for in vitro compound delivery. Vendor‑reported solubility data indicate that TA‑316 can be dissolved in DMSO at concentrations of 40–50 mg/mL (approximately 62–78 mM) with ultrasonication and warming to 60°C [REFS‑1][REFS‑2]. This solubility profile supports the preparation of highly concentrated stock solutions, minimising the volume of vehicle introduced into cell culture systems and reducing the risk of DMSO‑associated cytotoxicity.

solubility DMSO formulation

Optimal Research and Industrial Application Scenarios for 2‑N‑[(E)‑1‑[5‑(4‑Bromophenyl)‑4‑hydroxythiophen‑3‑yl]ethylideneamino]‑5‑N‑[[4‑(2‑hydroxyethylcarbamoyl)phenyl]methyl]thiophene‑2,5‑dicarboxamide (TA‑316)


Ex Vivo Platelet Manufacturing from iPS Cell‑Derived Megakaryocyte Progenitors

TA‑316 is uniquely suited for protocols requiring sustained expansion and subsequent terminal differentiation of immortalised megakaryocyte progenitor cell lines (imMKCLs) for large‑scale platelet production. The compound's demonstrated ability to support both self‑renewal and maturation of imMKCLs, coupled with its >2‑fold enhancement of platelet yield over rhTPO [REFS‑1], makes it a preferred reagent for bioprocessing applications in transfusion medicine research and cell therapy manufacturing.

Investigating Biased Megakaryopoiesis and Progenitor Self‑Renewal Mechanisms

Researchers studying the molecular determinants of megakaryocyte lineage commitment and progenitor self‑renewal should consider TA‑316 as a tool compound due to its distinct transcriptional signature (VEGFA and FGF2 upregulation) and functional divergence from eltrombopag [REFS‑1]. TA‑316 enables dissection of signalling pathways specifically associated with biased megakaryopoiesis, providing a comparator arm that is mechanistically distinct from other c‑MPL agonists.

High‑Throughput Screening and Dose‑Response Studies Requiring Sub‑Nanomolar Potency

With an EC50 of approximately 0.3 nM in UT‑7/TPO cell proliferation assays [REFS‑1], TA‑316 offers exceptional potency that permits the use of low compound concentrations in cell‑based assays. This characteristic is particularly valuable in high‑throughput screening campaigns or combinatorial drug testing where minimising off‑target effects and conserving precious compound stocks are critical considerations.

Haematopoietic Stem and Progenitor Cell Differentiation Studies

TA‑316 has been shown to favour megakaryocyte‑biased differentiation from bone marrow CD34⁺ haematopoietic stem/progenitor cells [REFS‑1]. This property makes TA‑316 a valuable reagent for ex vivo haematopoietic differentiation protocols aimed at generating megakaryocyte‑enriched populations for functional assays, disease modelling, or assessment of thrombopoietic potential in patient‑derived samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TA-316 (GMP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.